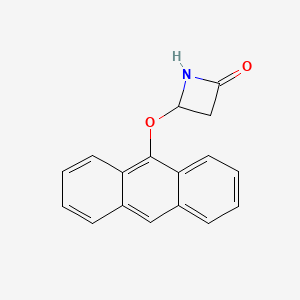

4-Anthracen-9-yloxyazetidin-2-one

Description

4-Anthracen-9-yloxyazetidin-2-one is a β-lactam (azetidin-2-one) derivative functionalized with an anthracene moiety at the 4-position via an ether linkage. The azetidin-2-one core is a strained four-membered lactam ring, which confers reactivity and serves as a precursor for bioactive molecules . The anthracene group enhances π-conjugation, enabling applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) .

Properties

CAS No. |

119005-16-2 |

|---|---|

Molecular Formula |

C17H13NO2 |

Molecular Weight |

263.29 g/mol |

IUPAC Name |

4-anthracen-9-yloxyazetidin-2-one |

InChI |

InChI=1S/C17H13NO2/c19-15-10-16(18-15)20-17-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)17/h1-9,16H,10H2,(H,18,19) |

InChI Key |

QEXCLGQAIKFFJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC1=O)OC2=C3C=CC=CC3=CC4=CC=CC=C42 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Anthracen-9-yloxyazetidin-2-one typically involves the reaction of anthracene derivatives with azetidinone precursors. One common method is the cyclocondensation of anthracene-9-carbaldehyde with azetidinone under acidic conditions . This reaction can be facilitated by microwave irradiation, which has been shown to improve yields and reduce reaction times .

Industrial Production Methods

For large-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-Anthracen-9-yloxyazetidin-2-one undergoes various types of chemical reactions, including:

Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

Reduction: The azetidinone ring can be reduced to form azetidine derivatives.

Substitution: Both the anthracene and azetidinone moieties can undergo substitution reactions with various nucleophiles and electrophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions

Major Products

The major products formed from these reactions include anthraquinone derivatives, azetidine derivatives, and various substituted anthracene and azetidinone compounds .

Scientific Research Applications

4-Anthracen-9-yloxyazetidin-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules

Medicine: Its derivatives are being investigated for their potential use in drug development, particularly in the treatment of bacterial infections and cancer

Industry: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties

Mechanism of Action

The mechanism of action of 4-Anthracen-9-yloxyazetidin-2-one involves its interaction with various molecular targets:

DNA Intercalation: The anthracene moiety can intercalate into DNA, disrupting its structure and function.

Enzyme Inhibition: The azetidinone ring can inhibit enzymes by mimicking the transition state of enzyme-catalyzed reactions.

Pathways Involved: The compound affects pathways related to DNA replication and transcription, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Structural and Crystallographic Features

Key structural analogs and their properties are summarized below:

Key Observations :

- Planarity vs. Non-Planarity: Anthracene derivatives with extended π-systems (e.g., pyridine analogs in ) exhibit significant dihedral angles (67–89°) between aromatic moieties, reducing conjugation and altering optoelectronic properties. In contrast, anthraquinones (e.g., ) retain planarity due to fused quinone rings, enhancing stability and intermolecular interactions.

- Intermolecular Interactions : Hydrogen bonding (e.g., O–H···O in ) and π-π stacking (e.g., ) dominate in anthracene derivatives, influencing crystal packing and solubility.

Spectroscopic and Electronic Properties

- UV-Vis Absorption : Anthracene derivatives exhibit strong absorbance in the 300–400 nm range due to π→π* transitions. Substitution with electron-withdrawing groups (e.g., dichlorophenyl in ) red-shifts absorption maxima.

- Fluorescence: Pyridine-containing analogs (e.g., ) show enhanced fluorescence quantum yields (~0.4–0.6) compared to non-aromatic substituents, attributed to rigidified structures reducing non-radiative decay.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.